

Introduction: The Strategic Importance of the Indanone Scaffold

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Compound of Interest

Compound Name:	5-Ethyl-2,3-dihydro-1H-inden-1-one
CAS No.:	4600-82-2
Cat. No.:	B1589815

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The indanone core is a privileged scaffold in medicinal chemistry and materials science, recognized for its rigid, bicyclic structure that can effectively orient functional groups in three-dimensional space.[1] This structural feature is instrumental in the design of molecules with specific biological targets. Notable pharmaceuticals, such as Donepezil for Alzheimer's disease and the antiviral agent Indinavir, incorporate the indanone framework, highlighting its significance in drug development.[1] **5-Ethyl-2,3-dihydro-1H-inden-1-one** (CAS No. 4600-82-2) is a specific derivative that has garnered interest as a versatile building block, particularly in the rapidly advancing field of targeted protein degradation.[2]

This guide serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of the synthesis, characterization, and strategic applications of **5-Ethyl-2,3-dihydro-1H-inden-1-one**. We will delve into the causality behind synthetic choices, present detailed experimental protocols, and explore the compound's utility as a key intermediate in modern chemical biology.

Physicochemical and Spectroscopic Profile

A foundational understanding of a compound's properties is critical for its application in synthesis and biological screening. The key physicochemical and identifying properties of **5-Ethyl-2,3-dihydro-1H-inden-1-one** are summarized below.

Property	Value	Source(s)
IUPAC Name	5-Ethyl-2,3-dihydro-1H-inden-1-one	-
CAS Number	4600-82-2	[2][3]
Molecular Formula	C ₁₁ H ₁₂ O	[2][3]
Molecular Weight	160.21 g/mol	[2][3]
Appearance	Colourless to Light Yellow Oil	[4] (Analogy to isomer)

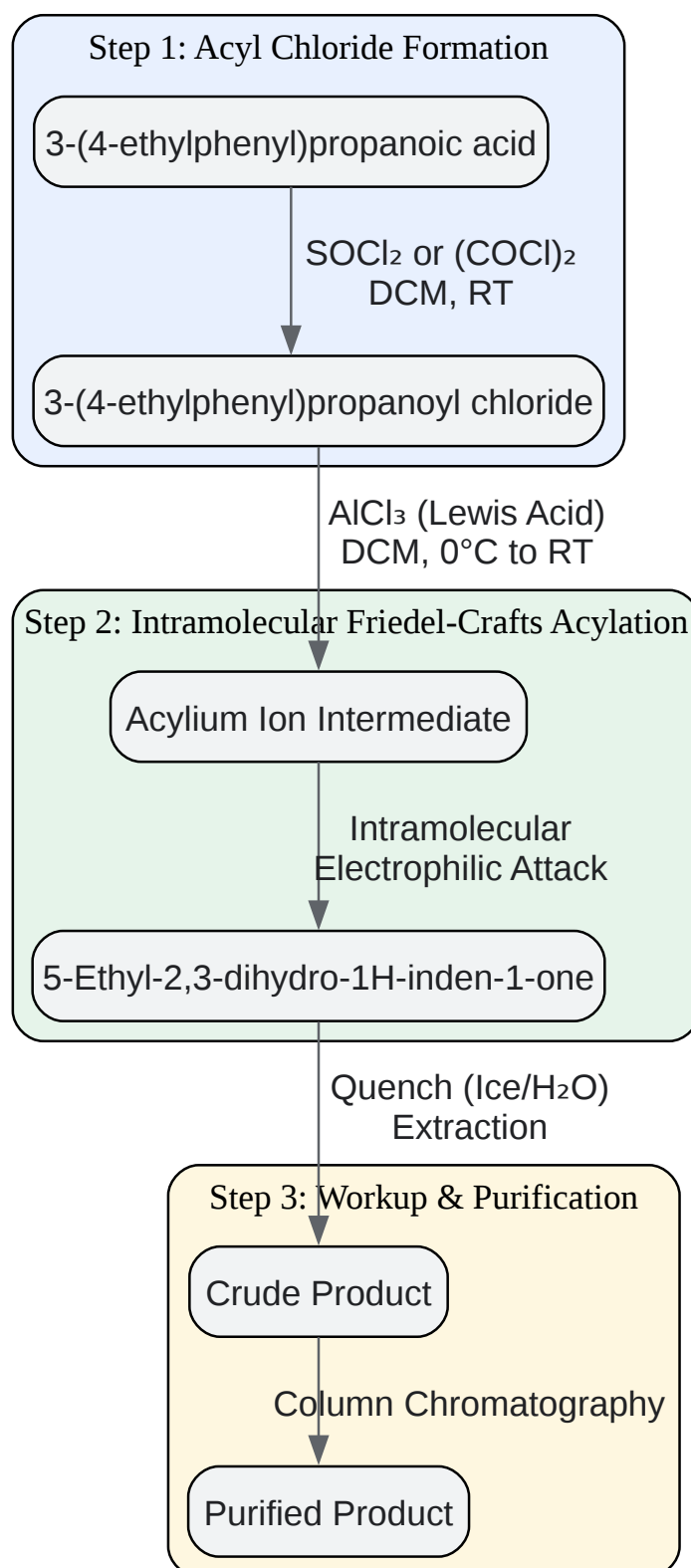
While comprehensive, peer-reviewed spectroscopic data is not readily available in the literature, the expected spectral characteristics can be inferred from its chemical structure. This predictive data is crucial for reaction monitoring and quality control during and after synthesis.

Spectroscopic Data (Predicted)	
¹ H NMR (CDCl ₃ , 400 MHz)	δ 7.65 (d, 1H, Ar-H), 7.30 (s, 1H, Ar-H), 7.25 (d, 1H, Ar-H), 3.05 (t, 2H, -CH ₂ -), 2.70 (q, 2H, Ar-CH ₂ -CH ₃), 2.65 (t, 2H, -CH ₂ -), 1.25 (t, 3H, -CH ₃)
¹³ C NMR (CDCl ₃ , 100 MHz)	δ 207.0 (C=O), 155.0 (Ar-C), 145.0 (Ar-C), 132.0 (Ar-C), 126.0 (Ar-CH), 125.0 (Ar-CH), 123.0 (Ar-CH), 36.0 (-CH ₂ -), 29.0 (Ar-CH ₂ -), 25.0 (-CH ₂ -), 15.5 (-CH ₃)
IR (neat)	ν (cm ⁻¹) 2965 (C-H), 1705 (C=O, conjugated), 1605 (C=C, aromatic), 1280 (C-O)
Mass Spec. (EI)	m/z (%) 160 (M ⁺), 131, 115, 91

Synthesis: The Intramolecular Friedel-Crafts Acylation Approach

The most direct and widely employed method for constructing the indanone ring system is the intramolecular Friedel-Crafts acylation.^{[5][6]} This powerful reaction involves the cyclization of an aromatic substrate bearing an acylating side chain, driven by a Lewis or Brønsted acid catalyst. For the synthesis of **5-Ethyl-2,3-dihydro-1H-inden-1-one**, the logical precursor is 3-(4-ethylphenyl)propanoic acid.

The rationale for this pathway is its efficiency and convergence. The starting materials are commercially available or readily prepared, and the key cyclization step forms the bicyclic core in a single, high-yielding transformation. The choice of catalyst is critical; while strong Brønsted acids like polyphosphoric acid (PPA) can be used, Lewis acids such as aluminum chloride (AlCl_3) are often preferred for their high reactivity, particularly when starting from the corresponding acid chloride.^[5]



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Caption: Synthetic workflow for **5-Ethyl-2,3-dihydro-1H-inden-1-one**.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for intramolecular Friedel-Crafts acylations.^{[5][7]} It is designed to be self-validating through clear checkpoints and expected outcomes.

Materials and Reagents:

- 3-(4-ethylphenyl)propanoic acid
- Thionyl chloride (SOCl₂)
- Anhydrous Aluminum chloride (AlCl₃)
- Anhydrous Dichloromethane (DCM)
- Hydrochloric acid (1M HCl)
- Saturated sodium bicarbonate solution (NaHCO₃)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate (for chromatography)

Procedure:

- Step 1: Formation of the Acid Chloride
 - Causality: The carboxylic acid must be converted to a more reactive acylating agent. The acid chloride is an excellent electrophile for the Friedel-Crafts reaction.
 - In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve 3-(4-ethylphenyl)propanoic acid (1.0 eq) in anhydrous DCM.

- Add thionyl chloride (1.5 eq) dropwise at room temperature.
- Heat the mixture to reflux (approx. 40°C) and stir for 2-3 hours. The reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.
- Cool the reaction to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 3-(4-ethylphenyl)propanoyl chloride, which is used immediately in the next step.
- Step 2: Intramolecular Friedel-Crafts Cyclization
 - Causality: The Lewis acid (AlCl₃) coordinates to the acid chloride, generating a highly electrophilic acylium ion that is attacked by the electron-rich ethylbenzene ring, leading to cyclization.
 - In a separate, larger flame-dried flask under nitrogen, prepare a suspension of anhydrous AlCl₃ (1.2 eq) in anhydrous DCM.
 - Cool the suspension to 0°C using an ice bath.
 - Dissolve the crude acid chloride from Step 1 in a small amount of anhydrous DCM and add it dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), observing the consumption of the starting material.
- Step 3: Reaction Quench and Workup
 - Causality: The quench neutralizes the Lewis acid and hydrolyzes reactive intermediates. This must be done carefully as the reaction with water is highly exothermic.
 - Slowly and carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl. Stir vigorously until all the dark solids have dissolved.
 - Transfer the mixture to a separatory funnel and separate the layers.

- Extract the aqueous layer twice more with DCM.
- Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
- Step 4: Purification
 - Causality: Column chromatography separates the desired product from any unreacted starting material, regioisomers, or polymeric byproducts.
 - Purify the crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate) as the eluent.
 - Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield **5-Ethyl-2,3-dihydro-1H-inden-1-one** as a clear or pale yellow oil.

Applications in Drug Discovery and Chemical Biology

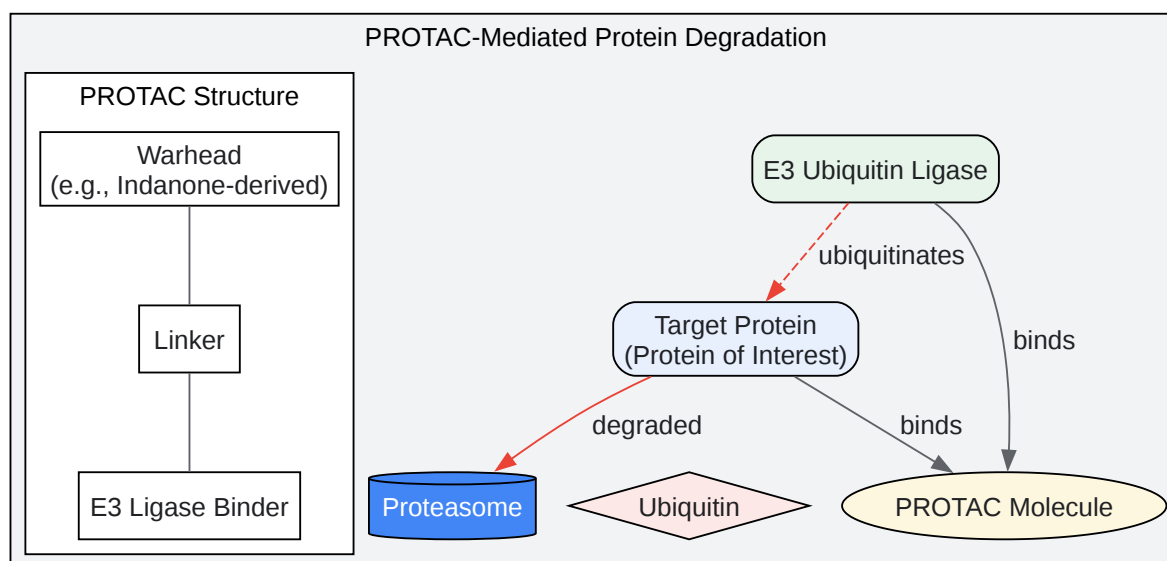
The true value of **5-Ethyl-2,3-dihydro-1H-inden-1-one** lies in its role as a versatile synthetic intermediate. Its structure is particularly relevant in the design of ligands for challenging biological targets.

Core Scaffold for Protein Degraders

A primary application of this compound is as a building block for "protein degraders".^[2] These are heterobifunctional molecules, such as Proteolysis-Targeting Chimeras (PROTACs), designed to hijack the cell's natural protein disposal system (the ubiquitin-proteasome system) to destroy a specific target protein.

The indanone moiety can be chemically modified to serve as the "warhead"—the part of the molecule that binds to the protein of interest. The ethyl group at the 5-position provides a

synthetic handle and can influence binding affinity and selectivity through steric and electronic interactions within the protein's binding pocket.



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Caption: Conceptual model of PROTAC action using an indanone-derived warhead.

Precursor to Biologically Active Amines

The ketone functionality of **5-Ethyl-2,3-dihydro-1H-inden-1-one** is a versatile handle for further chemical elaboration. For instance, reductive amination can convert the ketone into an amine, yielding derivatives like 5-ethyl-2,3-dihydro-1H-inden-2-amine.[8] Aminoindanes are a well-established class of compounds with significant neurochemical activity, often acting as monoamine reuptake inhibitors.[8] This suggests that derivatives of 5-ethyl-1-indanone could be explored for applications in treating neuropsychiatric disorders.

Conclusion

5-Ethyl-2,3-dihydro-1H-inden-1-one is more than a simple chemical; it is a strategic building block that provides access to complex and biologically relevant molecular architectures. Its synthesis via the robust intramolecular Friedel-Crafts acylation is well-understood and scalable. The true potential of this compound is realized in its application as a foundational scaffold for designing sophisticated molecules like targeted protein degraders and novel neurotherapeutics. As the demand for highly specific and potent pharmacological agents grows, the utility of well-designed, rigid scaffolds such as this ethyl-indanone derivative will continue to be a cornerstone of modern drug discovery.

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